molecular formula C19H21ClN2O3 B268208 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide

Cat. No. B268208
M. Wt: 360.8 g/mol
InChI Key: NLLITNLFCPFWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific research community due to its potential applications in dental and pharmaceutical industries. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 495.06 g/mol.

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide is based on its ability to bind to the tooth surface and release calcium and phosphate ions in a controlled manner. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide forms complexes with calcium and phosphate ions in saliva and plaque, which can then diffuse into the enamel surface of teeth. The released calcium and phosphate ions can then react with the fluoride ions present in toothpaste to form a protective layer of fluorapatite on the enamel surface. This layer can prevent demineralization and enhance remineralization of the enamel surface.
Biochemical and Physiological Effects
3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide has been shown to have several biochemical and physiological effects on the oral cavity. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide can inhibit the growth of cariogenic bacteria, such as Streptococcus mutans, by disrupting their cell membrane and inhibiting their metabolism. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide can also enhance the remineralization of the enamel surface by increasing the concentration of calcium and phosphate ions in saliva and plaque. Additionally, 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide can reduce the sensitivity of teeth to hot and cold stimuli by blocking the dentinal tubules.

Advantages and Limitations for Lab Experiments

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide has several advantages and limitations for lab experiments. One of the main advantages is its high solubility in water, which makes it easy to prepare solutions of known concentrations. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in various experimental setups. However, 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide has a low molecular weight and can easily diffuse across cell membranes, which can make it difficult to target specific cells or tissues. Additionally, 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide can interact with other compounds present in biological fluids, which can complicate its interpretation in some experiments.

Future Directions

There are several future directions for research on 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide in more detail, particularly its interactions with other compounds present in saliva and plaque. Additionally, further studies are needed to evaluate the efficacy and safety of 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide in various dental and pharmaceutical applications. Finally, there is a need for more research on the long-term effects of 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide on oral health and overall health.

Synthesis Methods

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide is synthesized through the reaction of 4-chlorophenoxyacetic acid with N,N-diethylbenzamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide has been extensively studied for its potential applications in the dental and pharmaceutical industries. In the dental industry, 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide is used as an active ingredient in toothpaste, mouthwash, and chewing gum to prevent and treat dental caries. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide works by remineralizing the enamel surface of teeth and inhibiting the growth of cariogenic bacteria. In the pharmaceutical industry, 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide is used as a drug delivery system for various drugs, such as antibiotics and anticancer agents. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide can enhance the bioavailability and efficacy of these drugs by improving their solubility and stability.

properties

Product Name

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

3-[[2-(4-chlorophenoxy)acetyl]amino]-N,N-diethylbenzamide

InChI

InChI=1S/C19H21ClN2O3/c1-3-22(4-2)19(24)14-6-5-7-16(12-14)21-18(23)13-25-17-10-8-15(20)9-11-17/h5-12H,3-4,13H2,1-2H3,(H,21,23)

InChI Key

NLLITNLFCPFWJI-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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